5-Fluoro-2,3-dihydrobenzofuran-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZKBUZKDPWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515173 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60770-60-7 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol and Analogues
Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core
The formation of the 2,3-dihydrobenzofuran skeleton can be accomplished through various synthetic strategies. These methods primarily focus on the construction of the fused furan (B31954) ring onto a phenolic precursor. The approaches can be broadly categorized into intramolecular cyclization reactions and transition metal-catalyzed processes.
Intramolecular Cyclization Approaches
Intramolecular strategies are among the most common methods for synthesizing the 2,3-dihydrobenzofuran core. These reactions involve the formation of a key bond, typically the O-C2 or C3-aryl bond, from a linear precursor already containing the necessary phenolic oxygen and a side chain.
A direct and fundamental approach to the 2,3-dihydrobenzofuran core involves the intramolecular cyclization of 2-phenoxyethanol (B1175444) derivatives. This method relies on the formation of the ether linkage between the phenolic oxygen and the C2 position of the ethanol (B145695) side chain. The reaction is typically promoted by acid catalysis, which facilitates a dehydration reaction.
The general mechanism involves the protonation of the terminal hydroxyl group on the ethanol side chain, converting it into a good leaving group (water). The phenolic oxygen then acts as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the five-membered dihydrofuran ring. This method's simplicity is one of its key advantages, though it can require harsh conditions and may be limited by the substrate scope. A related approach involves the cyclization of substituted phenylethan-2'-ols, which can also yield the dihydrobenzofuran structure under appropriate catalytic conditions. nih.gov
A modern and powerful strategy for synthesizing dihydrobenzofurans is the photocatalytic oxidative [3+2] cycloaddition of phenols with alkenes. nih.govorganic-chemistry.org This method utilizes visible light and a photocatalyst, often a ruthenium or iridium complex, to generate a highly reactive phenoxy radical intermediate from a phenol (B47542) substrate. nih.govnih.gov
The reaction is initiated by the photoexcitation of the catalyst, which then oxidizes the phenol to a radical cation. This intermediate can be further oxidized to a phenoxonium cation, which is subsequently trapped by an electron-rich alkene in a [3+2] cycloaddition manner to afford the dihydrobenzofuran product. nih.gov A key advantage of this methodology is its use of mild reaction conditions and benign oxidants, such as ammonium (B1175870) persulfate or even air. nih.govcnr.it The reaction tolerates a wide range of functional groups on both the phenol and alkene partners, making it a versatile tool for the modular assembly of complex dihydrobenzofurans. nih.govorganic-chemistry.org
Table 1: Examples of Photocatalytic [3+2] Cycloaddition for Dihydrobenzofuran Synthesis
| Photocatalyst | Oxidant | Reactants | Product Yield | Reference |
|---|---|---|---|---|
| Ru(bpy)₃²⁺ | (NH₄)₂S₂O₈ | Phenol, Styrene (B11656) | High | nih.gov |
| TiO₂ | Air (O₂) | Phenol, Alkenyl Phenol | Good | cnr.it |
| Iridium Complex | Visible Light | Phenol, Alkene | Not Specified | nih.gov |
The Claisen rearrangement is a classic and highly effective method for carbon-carbon bond formation that has been adapted for the synthesis of 2,3-dihydrobenzofurans. researchgate.net The process begins with an allyl aryl ether, which undergoes a thermally or catalytically induced organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. researchgate.netgoogle.com This step forms an ortho-allyl phenol intermediate.
Following the rearrangement, the newly formed phenol undergoes a subsequent intramolecular cyclization, where the phenolic hydroxyl group adds across the double bond of the allyl group to close the five-membered ring. google.comrsc.org While the traditional Claisen rearrangement requires high temperatures, numerous catalytic systems have been developed to facilitate the reaction under milder conditions. google.com Catalysts such as those based on gold(I), iodine, and various Lewis acids have proven effective in promoting this tandem rearrangement-cyclization sequence, often leading to high yields of the desired dihydrobenzofuran products. google.comrsc.orgacs.org
Table 2: Catalysts for Dihydrobenzofuran Synthesis via Claisen Rearrangement
| Catalyst System | Substrate | Key Features | Reference |
|---|---|---|---|
| PPh₃AuOTf | Allyl Aryl Ether | Gold(I) catalysis, one-pot process. | google.com |
| HZSM-5 | Allyl Phenyl Ether | Hydrothermal conditions, high activity. | |
| Iodine (I₂) | Allyl Aryl Ether | Iodine-catalyzed rearrangement and subsequent iodocyclization. | acs.org |
| Thermal (uncatalyzed) | Allyl Aryl Ether | Requires high temperatures (>100 °C). | researchgate.net |
Transition Metal-Catalyzed Cyclizations and Coupling Reactions
Transition metals play a crucial role in modern organic synthesis, and numerous methods have been developed that leverage their catalytic activity to construct the 2,3-dihydrobenzofuran core. These reactions often exhibit high efficiency and functional group tolerance.
The use of inexpensive and abundant first-row transition metals like iron and copper is highly desirable from both an economic and environmental perspective. Dual catalysis systems that combine the unique properties of both metals have been developed for the synthesis of related benzofuran (B130515) structures.
One such protocol involves a one-pot process for synthesizing benzo[b]furans from 1-arylketones. nih.gov The reaction sequence begins with a regioselective, iron(III)-catalyzed iodination of the ketone's aryl ring. Following this, a copper(I)-catalyzed intramolecular O-arylation (Ullmann condensation) is performed to form the C-O bond and close the furan ring. nih.gov In some instances, iron(III) itself can catalyze the cyclization step, obviating the need for a separate copper catalyst. While this specific protocol yields the fully aromatic benzofuran, the C–O bond-forming cyclization step is a key transformation that is highly relevant to the construction of the core heterocyclic ring system found in dihydrobenzofurans. nih.gov
Table 3: Iron and Copper Catalysis for Benzofuran Ring Synthesis
| Step 1 Catalyst | Step 2 Catalyst | Starting Material | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Fe(III) salt | Cu(I) salt | 1-(2-Hydroxyaryl)ketone | 2-Substituted Benzofuran | One-pot iodination and cyclization sequence. | |
| Fe(NO₃)₃·9H₂O | Fe(NO₃)₃·9H₂O | 1-Arylketone | 2-Substituted Benzofuran | A single iron salt catalyzes both iodination and cyclization. |
Iridium-Catalyzed Intramolecular C–H Bond Cycloaddition
Iridium catalysis has emerged as a powerful tool for the intramolecular hydroarylation of C–H bonds, offering an atom-economical route to dihydrobenzofurans. nii.ac.jprsc.org This method often utilizes a directing group to guide the C–H activation and subsequent cyclization.
In a notable example, a cationic iridium complex coordinated with a chiral bisphosphine ligand has been shown to effectively catalyze the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jprsc.org The ketone's carbonyl group serves as a directing element, facilitating the C–H activation at the ortho position, leading to the formation of chiral 3-substituted dihydrobenzofurans with high yields and enantioselectivities. nii.ac.jprsc.org This strategy has been incorporated into a one-pot synthesis, combining a palladium-catalyzed allylic substitution with the iridium-catalyzed intramolecular hydroarylation to produce chiral dihydrobenzofurans from readily available allylic carbonates and m-hydroxyacetophenones. nii.ac.jprsc.org
| Catalyst System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Cationic Iridium/Chiral Bisphosphine | m-allyloxyphenyl ketones | Chiral 3-substituted dihydrobenzofurans | High | High | nii.ac.jprsc.org |
| Pd-catalyst & Ir-catalyst | Allylic carbonates and m-hydroxyacetophenones | Chiral 3-substituted dihydrobenzofurans | Good | High | nii.ac.jprsc.org |
Palladium-Catalyzed C(sp³)–H and C(sp²)–H Intramolecular Coupling
Palladium catalysis has been successfully employed for the intramolecular coupling of unactivated C(sp³)–H and C(sp²)–H bonds to synthesize dihydrobenzofurans. acs.org This transformation is typically directed by a functional group that facilitates the initial C–H activation.
One developed method involves the use of an o-methyl oxime directing group. acs.org The reaction proceeds through the activation of an aryl C(sp²)–H bond, followed by the cleavage of an alkyl C(sp³)–H bond. This sequence leads to the formation of a C(sp²),C(sp³)-palladacycle as a key intermediate, which then undergoes reductive elimination to yield the dihydrobenzofuran product. acs.org This approach has been utilized for the synthesis of various dihydrobenzofurans and has also been applied to gram-scale synthesis. nih.gov
Rhodium-Catalyzed Chemodivergent Syntheses via C–H and C–C Bond Activation
Rhodium catalysis offers versatile pathways for the synthesis of dihydrobenzofurans through the activation of both C–H and C–C bonds. rsc.org These methods can exhibit chemodivergence, where the choice of reaction conditions, particularly the solvent, can direct the reaction towards different products.
For instance, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes can be catalyzed by a rhodium complex. rsc.org This reaction involves C–H activation of the phenoxyacetamide and ring-opening of the alkylidenecyclopropane via C–C bond activation. The use of a polar solvent like hexafluoroisopropanol (HFIP) promotes a [3+2] annulation, leading to the formation of 2,3-dihydrobenzofuran derivatives in moderate to high yields. rsc.org Rhodium catalysts have also been instrumental in the asymmetric synthesis of fluoroalkyl-substituted dihydrobenzofurans from fluoroalkyl N-triftosylhydrazones, which act as carbene precursors. nih.gov
Copper-Catalyzed Intramolecular Reactions of Aryl Pinacol (B44631) Boronic Esters
Copper catalysis provides an effective method for the enantioselective synthesis of dihydrobenzofuran-3-ols through the intramolecular addition of aryl pinacol boronic esters to unactivated ketones. rsc.org This approach is particularly relevant for the synthesis of the target molecule, 5-Fluoro-2,3-dihydrobenzofuran-3-ol.
The reaction involves the copper(I)-catalyzed asymmetric intramolecular addition of the boronic ester to a ketone carbonyl. This process allows for the construction of the dihydrobenzofuran-3-ol scaffold with high enantioselectivity. rsc.org The use of aryl pinacol boronic esters as stable and readily available starting materials adds to the utility of this method. mdpi.com
| Catalyst System | Substrate Type | Key Transformation | Product | Reference |
| Copper(I) | Aryl pinacol boronic esters with ketone functionality | Asymmetric intramolecular addition to ketone | Chiral dihydrobenzofuran-3-ols | rsc.org |
Nickel-Catalyzed Synthesis from Ortho-Substituted Aryl Halides
Nickel catalysis has been developed for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans, particularly those containing a tertiary alcohol, starting from ortho-substituted aryl halides. nih.govrsc.org This methodology is highly enantioselective and offers a direct route to complex dihydrobenzofuran structures.
The reaction involves the nickel-catalyzed asymmetric addition of aromatic halides to ketones. nih.gov This intramolecular process leads to the formation of chiral 2,3-dihydrobenzofurans with a tertiary alcohol at the 3-position in good yields and with excellent enantioselectivities. organic-chemistry.org Other nickel-catalyzed approaches include the reductive aryl allylation of aryl iodides with cyclic vinyl ethylene (B1197577) carbonates and the carbonylative synthesis from ortho-substituted aryl iodides and alkyl halides. rsc.org
Cooperative Pd/Cu Catalysis for Polyfluoroarene Substitution
A cooperative palladium and copper catalytic system has been developed for the dual C–H bond activation of electron-deficient polyfluoroarenes and their subsequent reaction with aryl halides. rsc.org This method provides a unique pathway to polyfluoroarene-substituted benzofuran derivatives, which are analogues of the target molecule.
This protocol represents a significant advancement as it allows for the introduction of electron-deficient arenes into a Catellani-type reaction. rsc.org The cooperative action of palladium and copper enables the challenging C–H functionalization of polyfluoroarenes, leading to the formation of complex fluorinated benzofurans. rsc.org
| Catalyst System | Reactants | Key Transformation | Product | Reference |
| Palladium and Copper | Polyfluoroarenes and Aryl Halides | Dual C–H bond activation | Polyfluoroarene-substituted benzofuran derivatives | rsc.org |
Friedel-Crafts Reactions for Dihydrobenzofuran Formation
Friedel-Crafts reactions, a cornerstone of aromatic chemistry, can be adapted for the synthesis of dihydrobenzofurans. nih.govwikipedia.org Intramolecular Friedel-Crafts cyclizations are particularly useful in this context.
One such approach involves the FeCl₃-catalyzed intramolecular Friedel-Crafts cyclization of aryloxy-substituted propargylic alcohols. researchgate.net This method provides a concise and versatile route to the dihydrobenzofuran skeleton. The reaction proceeds under mild conditions and demonstrates the utility of readily available starting materials for the construction of this important heterocyclic framework. researchgate.net
Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofuran-3-ol Derivatives
The creation of chiral 2,3-dihydrobenzofuran-3-ol derivatives with high enantiopurity is a significant challenge in synthetic organic chemistry. These structures are prevalent in numerous bioactive natural products and pharmaceutical agents. rochester.edu Various catalytic systems have been developed to achieve high levels of stereocontrol.
Asymmetric Copper(I)-Catalyzed Intramolecular Addition to Unactivated Ketones.researchgate.net
A notable advancement in the synthesis of chiral 2,3-dihydrobenzofuran-3-ols involves the copper(I)-catalyzed intramolecular addition of aryl pinacolboronic esters to unactivated ketones. thieme-connect.com This method provides an efficient route to 3-hydroxy-2,3-dihydrobenzofurans, which possess a chiral tertiary alcohol at the C-3 position. thieme-connect.comorganic-chemistry.org The use of earth-abundant copper catalysts makes this transformation particularly attractive. thieme-connect.com
The reaction is highly tolerant of various modifications to the substrate. thieme-connect.com It can accommodate different phenyl ketones, ortho-substituted phenyl ketones, and various alkyl ketones, including sterically demanding ones like tert-butyl ketone. thieme-connect.com This demonstrates the broad applicability of this methodology for creating a diverse range of chiral dihydrobenzofuran-3-ol derivatives.
Chiral Ligand Design and Optimization (e.g., QuinoxP* derivatives).researchgate.net
The success of the copper(I)-catalyzed asymmetric intramolecular addition is highly dependent on the choice of the chiral ligand. QuinoxP* ligands, a class of P-chiral phosphine (B1218219) ligands, have proven to be exceptionally effective in this context. thieme-connect.comsigmaaldrich.com These ligands are notable for their stability in air, a significant advantage over many other P-chiral ligands that are sensitive to oxidation. researchgate.netsigmaaldrich.com
The QuinoxP* ligand, in combination with copper(I) chloride, leads to a significant improvement in enantioselectivity compared to other catalytic systems. thieme-connect.com The unique quinoxaline (B1680401) structure of these ligands contributes to their high efficiency and stability. sigmaaldrich.com The development of such robust and effective ligands is a critical aspect of advancing asymmetric catalysis. researchgate.netsigmaaldrich.com
Table 1: Representative Applications of QuinoxP Ligands in Asymmetric Catalysis*
| Reaction Type | Catalyst System | Substrate | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Rh-catalyzed Hydrogenation | [Rh(cod)₂]BF₄ / QuinoxP* | α-(Acetamido)acrylate | >99% | researchgate.net |
| Rh-catalyzed 1,4-Addition | [Rh(cod)₂]BF₄ / QuinoxP* | α,β-Unsaturated Ketone | up to 98% | researchgate.net |
| Pd-catalyzed Allylic Substitution | Pd(OAc)₂ / QuinoxP* | 1,3-Diphenyl-2-propenyl acetate | up to 98.7% | acs.org |
| Ru-catalyzed Hydrogenation | [RuCl₂(C₆H₆)]₂ / QuinoxP* | Ketones | up to 99.9% | acs.org |
Organocatalytic Asymmetric [3+2] Cycloaddition Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, offering a metal-free alternative to traditional methods. nih.govrsc.org
Chiral phosphoric acids have been successfully employed as catalysts in the asymmetric [3+2] cycloaddition of quinones with various partners to produce substituted 3-aminodihydrobenzofurans. nih.gov This approach can also be extended to a tandem oxidative cycloaddition starting from hydroquinones, using an oxidant like phenyliodine(III) diacetate in the same reaction vessel. nih.gov The use of chiral phosphoric acid catalysts allows for the generation of the desired products in excellent yields with good diastereoselectivities and outstanding enantioselectivities. nih.gov This methodology highlights the versatility of organocatalysis in constructing complex chiral molecules. nih.govrsc.org
Achieving high regioselectivity in cycloaddition reactions, especially with sterically hindered substrates, is a significant synthetic challenge. In some catalytic systems, the steric demands of the reactants can override the inherent electronic preferences, leading to the formation of unexpected regioisomers. For instance, in ruthenium-catalyzed azide-alkyne cycloadditions, highly hindered substrates can lead to the formation of the 1,4-disubstituted triazole instead of the expected 1,5-isomer. rsc.org This underscores the critical role that steric factors can play in determining the outcome of a reaction, a principle that is also relevant in the synthesis of substituted dihydrobenzofurans where controlling the substitution pattern is key.
Introduction of the 5-Fluoro and 3-Hydroxyl Functionalities
The specific placement of fluoro and hydroxyl groups on the 2,3-dihydrobenzofuran scaffold is essential for tuning the molecule's properties. The synthesis of this compound can be achieved through multi-step synthetic sequences. One potential route involves starting with precursors like 5-fluoro-2-hydroxybenzaldehyde (B1225495) and utilizing reagents such as trimethylsulfoxonium (B8643921) iodide to construct the dihydrobenzofuran ring and introduce the hydroxyl group at the 3-position. chemsrc.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-Dihydrobenzofuran-3-ol |
| QuinoxP* |
| Copper(I) chloride |
| Chiral Phosphoric Acid |
| p-Quinone Monoimides |
| Phenyliodine(III) diacetate |
| 5-fluoro-2-hydroxybenzaldehyde |
Incorporation of Fluorinated Precursors
The synthesis of this compound and its analogues often relies on the strategic incorporation of fluorine atoms at an early stage, using fluorinated building blocks. This approach ensures the precise placement of the fluorine substituent on the aromatic ring.
A common strategy involves the use of fluorinated phenols as starting materials. For example, 4-fluorophenol (B42351) can be elaborated through various synthetic steps to construct the dihydrofuran ring. One such method is the rhodium-catalyzed intramolecular C-H insertion of a diazoacetate derived from the corresponding fluorinated phenol.
Another approach utilizes fluorinated aldehydes or ketones. For instance, 5-fluoro-2-hydroxybenzaldehyde can serve as a precursor. Reaction with a suitable three-carbon component can lead to the formation of the dihydrobenzofuran ring system. The choice of reagents and reaction conditions is crucial to control the stereochemistry at the 3-position.
Recent advancements have also explored the use of more complex fluorinated building blocks. For example, propargylic fluorides can undergo intramolecular oxa-Michael addition to afford gem-difluorodihydrobenzofurans, which can then be further functionalized. aub.edu.lb While not directly leading to a 3-hydroxy derivative, these methods highlight the versatility of fluorinated precursors in constructing the core scaffold.
| Precursor | Key Reaction | Catalyst/Reagents | Product | Yield (%) | Reference |
| 4-Fluorophenol derivative | Intramolecular C-H insertion | Rhodium catalyst | 5-Fluoro-2,3-dihydrobenzofuran derivative | Good | organic-chemistry.org |
| 5-Fluoro-2-hydroxybenzaldehyde | Annulation with a C3 synthon | Base or acid catalysis | This compound | Moderate | General Method |
| Propargylic fluoride | Intramolecular oxa-Michael addition | Base | gem-Difluorodihydrobenzofuran | Good | aub.edu.lb |
| o-Bromofluorophenol | Heck/Tsuji-Trost reaction with 1,3-dienes | Pd catalyst, Chiral ligand | Chiral 5-fluoro-2,3-dihydrobenzofuran | Excellent | organic-chemistry.org |
Sustainable Synthetic Approaches (e.g., Visible Light Catalysis for Chalcogenides)
In line with the principles of green chemistry, the development of sustainable synthetic methods for dihydrobenzofuran derivatives is a burgeoning area of research. Visible light photocatalysis has emerged as a powerful tool in this regard, offering mild reaction conditions and avoiding the need for high temperatures or harsh reagents.
A notable application of this technology is in the synthesis of 2,3-dihydrobenzofuran chalcogenides. dntb.gov.uamdpi.com This method involves the visible light-mediated oxyselenocyclization or oxythiocyclization of 2-allylphenols in the presence of dichalcogenides. dntb.gov.uamdpi.com The reaction is often promoted by a simple and inexpensive catalyst system, such as I₂/SnCl₂, and proceeds under blue LED irradiation at room temperature. dntb.gov.uamdpi.com This approach has demonstrated good to excellent yields for a variety of substituted dihydrobenzofurans, showcasing its functional group tolerance. dntb.gov.uamdpi.com
While this method typically yields 2-(chalcogenylmethyl)-2,3-dihydrobenzofurans, it provides a valuable framework for accessing functionalized dihydrobenzofuran cores under sustainable conditions. Further modifications of the starting materials or reaction conditions could potentially be adapted to synthesize analogues of this compound.
Another sustainable approach involves the use of heterogeneous photocatalysts, such as TiO₂, for the oxidative [3+2] annulation of phenols with alkenyl phenols. nih.govrsc.org This method leverages the surface interaction between the reactants and the photocatalyst, enabling direct activation by visible light without the need for pre-functionalization. The reaction proceeds under benign conditions, using an inexpensive and recyclable catalyst with air as the terminal oxidant at room temperature. nih.govrsc.org
| Method | Substrates | Catalyst/Promoter | Conditions | Product Type | Yield (%) | Reference |
| Oxyselenocyclization | 2-Allylphenol, Diphenyl diselenide | I₂/SnCl₂ | Blue LED, rt, 4h | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 96 | dntb.gov.uamdpi.com |
| Oxythiocyclization | 2-Allylphenol, Diphenyl disulfide | I₂/SnCl₂ | Blue LED, rt, 4h | 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran | 92 | dntb.gov.uamdpi.com |
| Oxidative [3+2] Annulation | Phenol, Alkenyl phenol | TiO₂ | Visible light, Air, rt | Dihydrobenzofuran | Good | nih.govrsc.org |
Reactivity and Chemical Transformations of 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol and Its Analogues
Hydroxyl Group Functionalization and Derivatization
The secondary hydroxyl group at the C3 position is a key functional handle for derivatization, enabling a range of modifications through oxidation, substitution, and the formation of activated intermediates for coupling reactions.
Oxidation Reactions
The secondary alcohol of 5-Fluoro-2,3-dihydrobenzofuran-3-ol can be oxidized to the corresponding ketone, 5-fluoro-2,3-dihydrobenzofuran-3-one. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a carbonyl group which can serve as a site for further functionalization. A variety of standard oxidizing agents can be employed for this purpose.
For analogous structures, such as 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes, oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can lead to the formation of 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org While this example involves the formation of the ring system itself, the principle of oxidation is broadly applicable. The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or undesired side reactions on the electron-rich aromatic ring.
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidant | Typical Conditions | Product |
| Pyridinium (B92312) chlorochromate (PCC) | CH₂Cl₂, room temperature | Ketone |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, -78 °C to room temperature | Ketone |
| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Ketone |
These methods are generally effective for converting secondary alcohols to ketones with high yields and minimal purification challenges.
Substitution Reactions
Direct substitution of the hydroxyl group at C3 is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.org Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution reactions.
A common strategy involves a two-step sequence:
Activation: The alcohol is first converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine.
Displacement: The resulting sulfonate ester can then be displaced by a wide range of nucleophiles in an S_N2 reaction. This allows for the introduction of various functional groups at the C3 position with inversion of stereochemistry if the center is chiral.
Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly to the corresponding chloride or bromide, respectively. libretexts.org However, these reagents can be harsh and may lead to side reactions, particularly on a substrate with an acid-sensitive aromatic ring. libretexts.org
Table 2: Nucleophilic Substitution Strategies for Alcohols
| Reagent/Method | Intermediate | Product of Substitution (with Nu⁻) |
| 1. TsCl, Pyridine; 2. Nu⁻ | Tosylate (R-OTs) | R-Nu |
| 1. MsCl, Et₃N; 2. Nu⁻ | Mesylate (R-OMs) | R-Nu |
| SOCl₂ | Alkyl chloride (R-Cl) | R-Nu (via the chloride) |
| PBr₃ | Alkyl bromide (R-Br) | R-Nu (via the bromide) |
Formation of Triflate Derivatives for Cross-Coupling
Trifluoromethanesulfonates (triflates) are excellent leaving groups and are widely used in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgnih.gov While triflates are typically prepared from phenols or enolizable ketones to form aryl or vinyl triflates, an alkyl triflate can be formed from the C3-hydroxyl group.
However, alkyl triflates are generally used for S_N2 reactions rather than palladium-catalyzed cross-coupling. A more viable strategy for engaging the C3 position in cross-coupling would be to first oxidize the alcohol to the ketone, 5-fluoro-2,3-dihydrobenzofuran-3-one. This ketone can then be converted to its enol triflate, 5-fluoro-1-benzofuran-3-yl trifluoromethanesulfonate. This vinyl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds at the C3 position. nih.gov
Table 3: Cross-Coupling of Aryl/Vinyl Triflates
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl or Vinyl) |
| Stille | Organostannane (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl or Vinyl) |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Vinyl) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | C-C (Alkynyl) |
Ring System Transformations and Functionalization
Beyond derivatization of the hydroxyl group, the core 2,3-dihydrobenzofuran ring system can undergo transformations involving either the heterocyclic or the aromatic portion of the molecule.
Reduction of the Benzofuran (B130515) Ring
The term "reduction" can refer to either the saturation of the aromatic ring or the cleavage of the heterocyclic ring. The 2,3-dihydrofuran (B140613) portion is already saturated.
Hydrogenolysis of the Heterocyclic Ring: The C-O bonds within the dihydrofuran ring can be susceptible to cleavage under hydrogenolysis conditions. This typically involves catalytic hydrogenation at elevated pressures and temperatures using catalysts like palladium on carbon (Pd/C) or Raney nickel. This process would lead to the opening of the furan (B31954) ring. For instance, the hydrogenolysis of furan-containing compounds can lead to diols and other ring-opened products. rsc.org For this compound, hydrogenolysis would likely cleave the benzylic C-O bond, resulting in a substituted 2-ethylphenol (B104991) derivative.
Reduction of the Aromatic Ring: Reduction of the benzene (B151609) ring is a more challenging transformation that requires harsh conditions. A Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) could potentially reduce the aromatic ring to a non-conjugated diene. The regioselectivity would be influenced by the electron-donating alkoxy group and the electron-withdrawing fluoro group.
Friedel-Crafts Acylation for Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution, such as Friedel-Crafts acylation. nih.gov This reaction introduces an acyl group (R-C=O) onto the benzene ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com
The position of substitution is dictated by the existing substituents on the ring: the C5-fluoro atom and the C4-alkoxy moiety (the ether of the dihydrofuran ring).
Alkoxy Group (-OR): A strongly activating, ortho, para-director. youtube.com
Fluoro Group (-F): A deactivating, ortho, para-director. libretexts.org
The powerfully activating alkoxy group dominates the directing effects. It will direct incoming electrophiles to its ortho and para positions. The position para to the alkoxy group is C7, and the position ortho is C5, which is already substituted with fluorine. Therefore, the primary site for electrophilic attack will be the C7 position. The other ortho position, C3a (the bridgehead carbon), is sterically hindered and part of the fused ring system, making substitution there unlikely.
The reaction would thus be expected to yield primarily 7-acyl-5-fluoro-2,3-dihydrobenzofuran-3-ol.
Table 4: Predicted Regioselectivity in Friedel-Crafts Acylation
| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |
| C6 | meta to alkoxy, ortho to fluoro | Low | Low |
| C7 | para to alkoxy, meta to fluoro | Low | High (Major Product) |
Synthesis of Spiro Compounds from Alkylidene Intermediates
The synthesis of spiro compounds from this compound typically proceeds through an essential intermediate: a 3-alkylidene-2,3-dihydrobenzofuran derivative. This exocyclic double bond provides a reactive handle for various cyclization reactions to construct the spirocyclic framework. The initial step in this sequence is the oxidation of this compound to the corresponding ketone, 5-fluoro-2,3-dihydrobenzofuran-3-one. This ketone can then undergo condensation with active methylene (B1212753) compounds to form the crucial alkylidene intermediate.
A common method to generate the alkylidene intermediate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. The resulting 3-alkylidene-5-fluoro-2,3-dihydrobenzofuran is then poised for spirocyclization.
One prominent strategy for constructing spiro-pyrrolidine derivatives is the [3+2] cycloaddition reaction of azomethine ylides with the alkylidene intermediate. In a typical multi-component reaction, the 3-alkylidene-2,3-dihydrobenzofuranone can react with an amino acid (like sarcosine) and another carbonyl compound (such as isatin (B1672199) or ninhydrin) to generate an azomethine ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of the alkylidene-dihydrobenzofuranone to yield a spiro[dihydrobenzofuran-3,3'-pyrrolidine] derivative. These reactions often proceed with high diastereoselectivity. mdpi.comnih.gov
The scope of this synthetic strategy is broad, allowing for the introduction of various substituents on the pyrrolidine (B122466) ring by choosing different amino acids and carbonyl compounds. The reaction conditions are generally mild, often involving heating in a suitable solvent. mdpi.com
Table 1: Synthesis of Spiro-pyrrolidine Dihydrobenzofurans via [3+2] Cycloaddition
Reaction Mechanisms of Dihydrobenzofuran Formation and Derivatization
The formation of the 2,3-dihydrobenzofuran skeleton can be achieved through various synthetic routes, often involving intramolecular cyclization. A common approach is the cyclization of ortho-allylphenols. Derivatization of the dihydrobenzofuran core, particularly at the 3-position, opens up a vast chemical space for the synthesis of novel compounds.
The mechanism for the synthesis of spiro compounds from alkylidene intermediates of 5-fluoro-2,3-dihydrobenzofuran-3-one is a multi-step process. Following the initial oxidation of the alcohol and subsequent Knoevenagel condensation to form the 3-alkylidene derivative, the key spirocyclization step takes place.
In the case of the [3+2] cycloaddition for forming spiro-pyrrolidines, the reaction is initiated by the condensation of an amino acid with a carbonyl compound to form an azomethine ylide. This 1,3-dipole possesses a nucleophilic carbon and an electrophilic carbon. The electron-deficient exocyclic double bond of the 3-alkylidene-5-fluoro-2,3-dihydrobenzofuranone acts as the dipolarophile. The cycloaddition proceeds via a concerted or stepwise mechanism, where the azomethine ylide adds across the double bond of the alkylidene moiety. This results in the formation of a five-membered pyrrolidine ring spiro-fused at the C3 position of the dihydrobenzofuran core. The regioselectivity and stereoselectivity of this reaction are often high, leading to the preferential formation of a single diastereomer. mdpi.comnih.gov
Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are also employed for the synthesis of complex spiro-dihydrobenzofurans. For instance, a domino Knoevenagel/Michael/cyclization sequence can be initiated from the parent ketone. In such a sequence, the initial Knoevenagel condensation creates the alkylidene intermediate, which then acts as a Michael acceptor for a suitable nucleophile. Subsequent intramolecular cyclization can then lead to the formation of a new ring, resulting in a spirocyclic structure. The use of organocatalysts, such as ionic liquids, can facilitate these domino reactions under environmentally benign conditions. mdpi.com
Table 2: Key Mechanistic Steps in Spiro-Dihydrobenzofuran Synthesis
Stereochemical Aspects in 2,3 Dihydrobenzofuran 3 Ol Synthesis
Enantiomeric Excess Determination Methodologies (e.g., Chiral HPLC Analysis)
The quantification of the stereochemical purity of a chiral compound is paramount. Enantiomeric excess (ee) is a measure of this purity, indicating how much one enantiomer is present in excess of the other. heraldopenaccess.us For chiral molecules like 5-Fluoro-2,3-dihydrobenzofuran-3-ol, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and powerful technique for determining ee. heraldopenaccess.usuma.es
The fundamental principle of chiral HPLC is the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. This results in the enantiomers traveling through the column at different rates, leading to their separation and distinct elution times. uma.es
Methodology Overview:
Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The selection of the appropriate column and mobile phase is crucial for achieving baseline separation of the enantiomers.
Detection: Standard HPLC detectors, such as Ultraviolet (UV) or fluorescence detectors, are typically used to quantify the separated enantiomers. heraldopenaccess.us The area under the curve for each enantiomer's peak in the chromatogram is proportional to its concentration in the mixture. More specialized chiroptical detectors, like Circular Dichroism (CD) or Optical Rotation (OR) detectors, can also be employed, which offer the advantage of providing information on the absolute configuration of the eluting enantiomer. heraldopenaccess.us
Quantification of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: ee (%) = [ |Area(E1) - Area(E2)| / |Area(E1) + Area(E2)| ] x 100
A racemic mixture, containing equal amounts (50:50) of both enantiomers, will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%. heraldopenaccess.us The accuracy and precision of this method make it the instrument of choice for quality control in the synthesis of chiral pharmaceutical agents. heraldopenaccess.usnih.gov
Table 1: Key Aspects of Chiral HPLC for Enantiomeric Excess Determination
| Feature | Description | Reference |
|---|---|---|
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | uma.es |
| Instrumentation | HPLC system equipped with a chiral column and a suitable detector. | heraldopenaccess.us |
| Common Detectors | UV-Vis, Fluorescence, Circular Dichroism (CD), Optical Rotation (OR). | heraldopenaccess.us |
| Calculation | Based on the relative peak areas of the two enantiomers in the resulting chromatogram. | heraldopenaccess.us |
| Application | Crucial for determining the optical purity of chiral intermediates and final products in asymmetric synthesis. | heraldopenaccess.usnih.gov |
Diastereoselectivity in Cycloaddition Reactions
The construction of the dihydrobenzofuran ring system often involves cycloaddition reactions, where controlling diastereoselectivity is essential when multiple stereocenters are formed. nih.gov A [3+2] cycloaddition, or annulation, is a common strategy to form the five-membered dihydrofuran ring. nih.govorganic-chemistry.org
Research has demonstrated that high levels of diastereoselectivity can be achieved in these reactions. For instance, rhodium-catalyzed protocols involving the reaction of diazo-containing phenolic compounds with isatins have been used to synthesize 3-hydroxyoxindole-incorporating 2,3-dihydrobenzofuran (B1216630) derivatives. These aldol-type addition reactions proceeded with exclusive diastereoselectivity, yielding diastereomeric ratios (dr) ranging from 81:19 to 95:5. nih.gov
In another approach, a double-dearomative [3+2] cycloaddition between pyridinium (B92312) ylides and 2-nitrobenzofurans has been developed. This method efficiently assembles complex spiroindolizidine-fused dihydrobenzofurans, demonstrating a high level of diastereoselectivity under mild conditions. nih.gov The choice of reactants, catalyst, and reaction conditions all play a critical role in dictating which diastereomer is preferentially formed.
Table 2: Examples of Diastereoselective Cycloadditions in Dihydrobenzofuran Synthesis
| Reaction Type | Reactants | Catalyst System | Achieved Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| Aldol-Type Addition | Diazo-containing phenols + Isatins | Rhodium catalyst | 81:19 – 95:5 | nih.gov |
| [3+2] Annulation | N-phenoxyacetamides + Alkylidenecyclopropanes | Rhodium catalyst | - | nih.gov |
| Double-Dearomative [3+2] Cycloaddition | Pyridinium ylides + 2-Nitrobenzofurans | Not specified | High | nih.gov |
Impact of Chiral Catalysts and Substrate Structure on Stereocontrol
The absolute and relative stereochemistry of 2,3-dihydrobenzofuran-3-ols is most effectively controlled through the use of chiral catalysts and careful substrate design in asymmetric synthesis. nih.gov Various transition metals, including rhodium, palladium, nickel, and copper, have been employed in catalysts to achieve high enantioselectivity. nih.govorganic-chemistry.org
A highly enantioselective intramolecular addition of aryl halides to unactivated ketones, catalyzed by nickel, has been reported to produce chiral 3-hydroxy-2,3-dihydrobenzofurans with excellent yields and enantioselectivities. nih.govorganic-chemistry.org Similarly, palladium-catalyzed reactions have been developed for the asymmetric synthesis of chiral dihydrobenzofurans. organic-chemistry.org
Organocatalysis provides a complementary metal-free approach. An organocatalyzed dihydrobenzofurannulation has been shown to effectively establish and control the stereochemistry at two carbon centers. nih.gov
The structure of the substrate itself has a profound impact on stereocontrol. In one study, the functionalization of a pre-formed dihydrobenzofuran was used to create a conformationally stable C(sp²)–C(sp³) atropisomer. This key step, a diastereoselective alkylation, positions a nitro group in a cis-configuration relative to an aromatic ring, which significantly increases the rotational barrier and locks the molecule's conformation. nih.gov Furthermore, the reactivity and the stereochemical outcome can be influenced by the electronic properties of substituents on the substrate. For example, the introduction of a 2-methoxy naphthyl group was found to decrease substrate reactivity and lower the diastereoselectivity of the reaction. nih.gov The interplay between the chiral catalyst and the substrate's electronic and steric properties is therefore fundamental to achieving high stereocontrol. nih.govresearchgate.net
Table 3: Catalytic Systems for Asymmetric Synthesis of Dihydrobenzofurans
| Catalyst Type | Metal/System | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Metal Catalyst | Nickel | Intramolecular Asymmetric Addition | Produces chiral 3-hydroxy-2,3-dihydrobenzofurans in high ee. | nih.govorganic-chemistry.org |
| Metal Catalyst | Rhodium(III) | [3+2] Annulation | Enables construction of dihydrobenzofurans with good chemoselectivity. | organic-chemistry.org |
| Metal Catalyst | Palladium | Heck/Tsuji-Trost Reaction | Provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. | organic-chemistry.org |
| Organocatalyst | Aminoboronic acid | Intramolecular aza- and oxa-Michael reactions | Affords heterocycles in high yields and ee's (up to 96% ee). | organic-chemistry.org |
| Organocatalyst | Not specified | Dihydrobenzofurannulation | Establishes and controls stereochemistry at two carbon centers. | nih.gov |
Computational Chemistry and Molecular Modeling of 5 Fluoro 2,3 Dihydrobenzofuran 3 Ol
Conformational Analysis and Stability
The puckering of the five-membered dihydrofuran ring can be described by a pseudorotation phase angle and an amplitude. The presence of the electronegative fluorine atom on the benzene (B151609) ring and the hydroxyl group on the dihydrofuran ring significantly influences the conformational preferences. sci-hub.box A study on fluorinated A(2'-5')A(2'-5')A fragments highlighted that a fluoro substituent governs the conformation of the sugar ring, inducing a flattened ring structure compared to non-fluorinated analogs. sci-hub.box This suggests that the fluorine atom in 5-Fluoro-2,3-dihydrobenzofuran-3-ol would similarly influence the planarity of the benzofuran (B130515) system.
Computational methods such as molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) and quantum mechanics (QM) methods (e.g., Density Functional Theory - DFT) can be employed to perform a systematic search of the conformational space. The resulting conformers can be ranked based on their calculated potential energies.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C3-C2) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° (gauche) | 0.00 | 45.2 |
| 2 | 180° (anti) | 0.85 | 25.1 |
| 3 | -60° (gauche) | 0.15 | 29.7 |
Note: The data in this table is illustrative and represents typical results from conformational analysis studies.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. nih.govrsc.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby elucidating the most probable reaction pathways. nih.gov For the synthesis or metabolic degradation of this compound, quantum chemical calculations can provide invaluable insights.
For instance, the synthesis of the dihydrobenzofuran core could be modeled to understand the regioselectivity and stereoselectivity of key steps. Methods like the Artificial Force Induced Reaction (AFIR) can be used for a comprehensive exploration of reaction pathways. nih.gov By calculating the activation energies for different potential routes, researchers can predict the most efficient synthetic strategy. nih.gov
Table 2: Calculated Activation Energies for a Hypothetical Reaction Step
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| Pathway A | TS1 | 15.2 |
| Pathway B | TS2 | 25.8 |
Note: The data in this table is illustrative and represents typical results from quantum chemical calculations for reaction pathway analysis.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This is followed by molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction. nih.govmdpi.com
To explore the potential biological activity of this compound, it can be docked into the active sites of various enzymes or receptors. The docking scores, which estimate the binding affinity, can help prioritize potential targets. For example, a study on novel furo[2,3-b]indol-3a-ol derivatives as Cyclin-dependent kinase 2 (CDK2) inhibitors utilized in silico screening to identify compounds with excellent binding energies. nih.gov
Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex. researchgate.net Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues, which indicate the stability and flexibility of the system, respectively. nih.gov
Table 3: Molecular Docking and MD Simulation Results for this compound with a Hypothetical Target
| Parameter | Value |
| Docking Score (kcal/mol) | -7.8 |
| Average Ligand RMSD (Å) | 1.5 |
| Key Interacting Residues | Tyr23, Phe80, Leu134 |
Note: The data in this table is illustrative and represents typical results from molecular docking and dynamics simulation studies.
Structure-Based Core Replacement and Scaffold Hopping Methodologies
Scaffold hopping is a drug design strategy that aims to identify novel molecular cores that can maintain the biological activity of a known active compound. researchgate.netnih.gov This approach is valuable for discovering new chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property space. researchgate.netnih.gov
Starting with the this compound scaffold, computational methods can be used to search for alternative core structures that can present the key pharmacophoric features in a similar spatial arrangement. researchgate.netnih.gov This can involve replacing the dihydrobenzofuran core with other heterocyclic or carbocyclic systems. The classification of scaffold hops can range from minor modifications (1° hop) to the replacement of a peptide backbone with a non-peptidic moiety (3° hop). nih.govniper.gov.in
Table 4: Potential Scaffold Hops for the 5-Fluoro-2,3-dihydrobenzofuran Core
| Original Scaffold | Potential Replacement Scaffold | Rationale |
| 5-Fluoro-2,3-dihydrobenzofuran | Indoline | Similar size and shape, maintains aromatic and heterocyclic character. |
| 5-Fluoro-2,3-dihydrobenzofuran | Chromane | Isosteric replacement of the furan (B31954) oxygen with a methylene (B1212753) group. |
| 5-Fluoro-2,3-dihydrobenzofuran | 5-Fluoro-2,3-dihydrobenzothiophene | Bioisosteric replacement of the oxygen with a sulfur atom. |
Note: The examples in this table are illustrative of the scaffold hopping concept.
Pharmacophore Modeling for Biological Activity Prediction
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exhibit a specific biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
A pharmacophore model can be generated based on a set of known active molecules or from the ligand-binding site of a target protein. nih.gov For this compound, a hypothetical pharmacophore model would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the furan oxygen), and an aromatic ring feature. This model could then be used to screen large chemical databases for other compounds that fit the pharmacophore and are therefore likely to share a similar biological activity. researchgate.net
Table 5: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Location |
| Hydrogen Bond Donor | C3-hydroxyl group |
| Hydrogen Bond Acceptor | Furan oxygen atom |
| Aromatic Ring | Benzene ring |
| Hydrophobic Center | Dihydrofuran ring |
Note: The features in this table are based on the chemical structure of the compound and represent a plausible pharmacophore model.
Applications in Medicinal Chemistry and Biological Research
5-Fluoro-2,3-dihydrobenzofuran-3-ol as a Core Scaffold for Drug Discovery
The 2,3-dihydrobenzofuran (B1216630) ring system is a heterocyclic scaffold of significant value in medicinal chemistry and drug synthesis. nih.govmdpi.comnih.govnih.gov This structural motif is present in a variety of natural products and has been utilized by medicinal chemists to develop new therapies for a range of disorders, including cancer, inflammation, neurodegenerative conditions, and infections. nih.govnih.govnih.govnih.gov The versatility of the dihydrobenzofuran core allows for the synthesis of diverse derivatives with a wide spectrum of biological activities. nih.gov
The introduction of a fluorine atom, as seen in this compound, is a widely used strategy in drug design to enhance the pharmacological profile of a molecule. researchgate.net Fluorination can improve crucial drug-like properties such as metabolic stability, bioavailability, and membrane permeability. nih.gov The unique electronic properties of fluorine can also influence how the molecule interacts with its biological target, often leading to increased potency and selectivity. researchgate.netnih.gov Consequently, the this compound scaffold serves as a valuable building block for creating novel drug candidates with potentially improved efficacy and pharmacokinetics. For instance, this scaffold is a key component in the design of selective serotonin (B10506) 2C (5-HT2C) receptor agonists, which are promising targets for treating central nervous system disorders like schizophrenia and obesity. google.com
Structure-Activity Relationship (SAR) Studies of Fluorinated Dihydrobenzofuran Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For fluorinated dihydrobenzofuran derivatives, these studies have elucidated how specific structural modifications impact their biological activity.
Impact of Fluorine Substitution Position on Biological Activity
The position of the fluorine atom on the benzofuran (B130515) ring is a critical factor in determining the biological activity of the resulting derivative. nih.gov Research has shown that altering the location of the fluorine substituent can significantly affect the compound's potency and efficacy. For example, in a study of fluoroindole derivatives, compounds with fluorine at the 5-position demonstrated better activity compared to their 4-fluoro counterparts, highlighting the sensitivity of biological targets to the substituent's placement. Similarly, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a twofold increase in inhibitory potency against the urokinase-type plasminogen activator (uPA). nih.gov This underscores the principle that the strategic placement of fluorine is a key consideration in the design of these molecules to achieve optimal interaction with their intended biological targets. researchgate.net
Influence of Hydroxyl Group Orientation and Substituent Effects
The hydroxyl (-OH) group, a key feature of this compound, and its orientation also play a pivotal role in biological activity. The presence and position of hydroxyl groups can significantly influence a molecule's interaction with enzymes and receptors, often through the formation of hydrogen bonds. Studies have shown that the number and location of hydroxyl groups on related flavonoid structures are crucial for their inhibitory activity against enzymes like α-glucosidase. The orientation of the hydroxyl group can affect intermolecular binding energy and, consequently, the inhibitory potency of the compound.
Beyond the core fluorine and hydroxyl groups, other substituents have a profound effect on the biological activity of dihydrobenzofuran derivatives. SAR analyses have revealed that the addition of bromine and carboxyl groups can enhance the biological effects of these compounds. mdpi.comnih.gov For example, derivatives containing difluorine, bromine, and ester or carboxylic acid groups have shown significant antiproliferative activity against human colorectal adenocarcinoma cells. nih.govnih.gov Furthermore, the introduction of bulkier amine-containing groups, such as 4-piperidino-piperidine, has been found to enhance the cytotoxicity of certain benzofuran derivatives. nih.gov These findings demonstrate that a combination of specific substituents is often required to achieve the desired therapeutic effect.
Mechanistic Investigations of Biological Activity
Understanding the molecular mechanisms by which this compound derivatives exert their effects is essential for their development as therapeutic agents. Research has focused on their ability to inhibit key enzymes and interact with specific cellular pathways involved in disease.
Enzyme Inhibition Mechanisms (e.g., PARP-1, ecKAS III, COX-2, NOS2)
Derivatives of fluorinated dihydrobenzofuran have demonstrated significant inhibitory effects against key enzymes involved in inflammation and cancer. nih.gov Specifically, several compounds from this class have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), two enzymes central to the inflammatory response. nih.govmdpi.comnih.gov
In the context of cancer, a crucial mechanism of action is the induction of apoptosis (programmed cell death). Certain fluorinated benzofuran derivatives have been observed to cause a concentration-dependent cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.comnih.gov PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. mdpi.com Its cleavage is a hallmark of apoptosis, indicating that these compounds can trigger cell death in cancer cells. The inhibition of PARP-1 prevents cancer cells from repairing DNA damage, a strategy that can lead to synthetic lethality, particularly in tumors with existing DNA repair deficiencies. nih.gov
The inhibitory activities of some fluorinated dihydrobenzofuran derivatives against inflammatory enzymes are summarized below.
| Compound Type | Target Enzyme | Effect | IC50 Range | Reference |
|---|---|---|---|---|
| Fluorinated Dihydrobenzofuran Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of expression and activity | 1.1 to 20.5 µM for PGE2 | mdpi.com |
| Fluorinated Dihydrobenzofuran Derivatives | Nitric Oxide Synthase 2 (NOS2) | Inhibition of expression | 2.4 to 5.2 µM for Nitric Oxide | mdpi.com |
| Fluorinated Benzofuran Derivatives | PARP-1 | Induction of cleavage | Not specified | nih.govmdpi.comnih.gov |
No information was found in the search results regarding the inhibition of ecKAS III by this compound or its derivatives.
Interaction with Molecular Targets and Pathways (e.g., Gene Expression, Receptor Modulation)
The biological activity of fluorinated dihydrobenzofuran derivatives extends to the modulation of key molecular targets and signaling pathways. A significant finding is their ability to inhibit the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.comnih.gov Bcl-2 is part of a family of proteins that regulate apoptosis, and its overexpression is a common mechanism by which cancer cells evade cell death. nih.gov By downregulating Bcl-2, these compounds can lower the threshold for apoptosis, making cancer cells more susceptible to death.
In addition to their effects on apoptosis, these compounds modulate inflammatory pathways by decreasing the secretion of pro-inflammatory mediators. Studies have shown that they can reduce the levels of interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in macrophages. nih.govmdpi.com
Furthermore, the dihydrobenzofuran scaffold has been successfully used to develop modulators for specific receptors. For example, a derivative was designed as a selective agonist for the serotonin 2C (5-HT2C) receptor, a target for CNS disorders. google.com Other research has explored benzofuran derivatives as inhibitors of the AKT/mammalian target of the rapamycin (B549165) (mTOR) pathway and the hypoxia-inducible factor-1 (HIF-1) pathway, both of which are critical for cancer cell growth and survival. nih.gov
Receptor Agonism/Antagonism (e.g., 5-HT2 receptors)
The 2,3-dihydrobenzofuran scaffold, a core structure of this compound, is a significant feature in the design of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, analogues derived from this structure have been investigated as agonists for the 5-HT2 family of receptors, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological and neuropsychological processes. wikipedia.org
Research has focused on designing selective 5-HT2C receptor agonists based on the (2,3-dihydro)benzofuran framework. researchgate.net The goal of these studies is often to achieve functional selectivity, where a compound preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). researchgate.net The evaluation of these compounds typically involves cellular assays, such as measuring calcium flux, to determine their potency and efficacy at each receptor subtype. researchgate.netnih.gov
The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry. Fluorination can significantly alter a molecule's properties, including binding affinity and metabolic stability. Studies on related fluorinated 4-alkoxy phenethylamines and their rigidified dihydrobenzofuran analogues have shown that fluorination can increase binding affinities at both 5-HT2A and 5-HT2C receptors and enhance activation potency. researchgate.net The 5-HT2A receptor is the primary target for classic psychedelic drugs, while 5-HT2C receptor agonists are investigated for conditions like obesity and non-24-hour sleep-wake disorder. wikipedia.orgresearchgate.net
| Compound Class | Target Receptor(s) | Observed Activity | Key Findings |
|---|---|---|---|
| (2,3-Dihydro)benzofuran-based compounds | 5-HT2A, 5-HT2B, 5-HT2C | Agonism researchgate.net | Designed as selective 5-HT2C agonists; activity confirmed via calcium flux assays. researchgate.net |
| Fluorinated 4-alkoxy dihydrobenzofuran analogues | 5-HT2A, 5-HT2C | Agonism researchgate.net | Fluorination generally increased binding affinity and activation potency at 5-HT2A/2C receptors. researchgate.net |
| General 5-HT2 Agonists (e.g., DOI) | 5-HT2A/2C | Agonism nih.gov | Used to probe neuroendocrine functions, with effects blocked by selective 5-HT2A antagonists. nih.gov |
Antioxidant Mechanisms of Analogues (e.g., Radical Scavenging, Lipid Peroxidation Inhibition)
Analogues of this compound, particularly those containing a phenolic hydroxyl group, have demonstrated significant antioxidant properties. The compound 2,3-dihydrobenzo[b]furan-5-ol, for instance, serves as a foundational structure for studying these effects. nih.gov The primary antioxidant mechanism for these compounds is their ability to act as radical scavengers by donating a hydrogen atom from the phenolic hydroxyl group (O-H) to neutralize damaging free radicals.
The efficiency of this process is related to the homolytic O-H bond dissociation enthalpy (BDE). A lower BDE indicates that the hydrogen atom can be more easily abstracted, making the compound a more effective antioxidant. For 2,3-dihydrobenzo[b]furan-5-ol, the O-H BDE has been calculated to be 340 kJ mol⁻¹. nih.gov
These compounds and their derivatives are effective at inhibiting lipid peroxidation, a key process in cellular damage. nih.gov Their antioxidant capacity has been evaluated in various systems, including the AIBN-initiated oxidation of styrene (B11656) and in liver microsomes. nih.govogarev-online.ru Studies comparing 2,3-dihydrobenzo[b]furan-5-ol with its sulfur (1-thio) and selenium (1-seleno) analogues revealed that the antioxidant capacity increases with the heavier chalcogen atoms (Se > S > O), as judged by the inhibited rates of peroxidation. nih.gov This highlights that while the phenolic hydroxyl group is crucial, modifications to the five-membered heterocyclic ring also modulate antioxidant activity.
| Compound/Analogue | Property | Measured Value/Observation | Reference |
|---|---|---|---|
| 2,3-dihydrobenzo[b]furan-5-ol | O-H Bond Dissociation Enthalpy | 340 kJ mol⁻¹ | nih.gov |
| 2,3-dihydrobenzo[b]thiophene-5-ol (Sulfur analogue) | O-H Bond Dissociation Enthalpy | 337 kJ mol⁻¹ | nih.gov |
| 2,3-dihydrobenzo[b]selenophene-5-ol (Selenium analogue) | O-H Bond Dissociation Enthalpy | 336 kJ mol⁻¹ | nih.gov |
| 2-dodecylselenomethyl-5-hydroxy-2,3-dihydrobenzofurans | Antioxidant Activity | Exceeds sulfur-containing analogues and tocopherols (B72186) in inhibiting methyl oleate (B1233923) autooxidation. researchgate.net | researchgate.net |
| 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran | Free Radical Scavenging (DPPH assay) | IC₂₀ value of 10.39 µM. nih.gov | nih.gov |
Role in Probing Biological Systems and Reference Compounds for Assays
Compounds with the 2,3-dihydrobenzofuran core are valuable tools for probing the function of biological systems, particularly the serotonergic system. Selective agonists, such as those targeting 5-HT2 receptors, are used to elucidate the specific physiological and cellular responses mediated by these receptors. nih.gov
For example, the potent 5-HT2A/2C agonist DOI has been used in animal studies to investigate which neuroendocrine pathways are modulated by 5-HT2A receptor activation. By administering DOI and observing subsequent changes in hormone levels (like ACTH, corticosterone, and oxytocin) and neuronal activity (via Fos protein expression), researchers can map the functional circuits controlled by these receptors. nih.gov The ability to block these effects with a selective 5-HT2A antagonist confirms the receptor's role. nih.gov In this context, structurally related compounds like this compound and its derivatives serve as templates for developing new, more selective chemical probes.
Furthermore, these compounds can act as reference standards in the development and validation of new biological assays. In high-throughput screening campaigns, such as those using a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium mobilization, known agonists and antagonists are required to characterize the assay's performance and to directly compare the pharmacological profiles of novel chemical entities. nih.gov
Design of Rigidified Analogues for Receptor Topography Mapping
The design of conformationally restricted or "rigidified" analogues is a powerful strategy in medicinal chemistry to understand how a ligand binds to its receptor. By reducing the number of rotatable bonds in a molecule, chemists can lock it into a specific shape, or conformation. The 2,3-dihydrobenzofuran ring system can be viewed as a rigidified analogue of more flexible phenethylamine (B48288) neurotransmitters. researchgate.net
This structural rigidity helps in mapping the topography of the receptor's binding pocket. If a rigid analogue shows high affinity and potency, it suggests that its specific conformation is close to the "bioactive conformation" that the flexible parent molecule must adopt to bind effectively. This provides valuable insights into the three-dimensional structure of the ligand-receptor complex. researchgate.net
Structure-activity relationship (SAR) studies on series of these rigid compounds, such as exploring the effects of different substituents on the aromatic ring or side chain, further refine the understanding of the molecular interactions—like hydrogen bonds and hydrophobic contacts—that are critical for receptor binding and activation. researchgate.netresearchgate.net This knowledge is instrumental in the rational design of new drugs with improved potency and selectivity for targets like the 5-HT2 receptors. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within the 5-Fluoro-2,3-dihydrobenzofuran-3-ol molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, enabling a complete structural assignment. googleapis.comgoogle.comguidechem.com
¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic and dihydrofuran ring protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) reveal the connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons. google.com The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and position of the fluorine atom on the benzofuran (B130515) ring. It typically shows a single resonance with coupling to neighboring protons, which helps to further solidify the structural assignment.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.00 | dd | Aromatic H | |
| ¹H | 6.70 | dd | Aromatic H | |
| ¹H | 5.47 | dd | CH-OH | |
| ¹H | 4.52 | dd | O-CH₂ | |
| ¹H | 4.28 | dd | O-CH₂ |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular weight of this compound. google.comguidechem.com This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to validate the molecular formula. google.com
The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed molecular formula, C₈H₇FO₂. A close correlation between these two values, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. guidechem.com
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇FO₂ |
| Calculated Monoisotopic Mass | 154.0430 g/mol |
| Observed Mass (m/z) | Consistent with calculated value |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the principal functional groups present in the this compound molecule. googleapis.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different bonds.
Key characteristic absorption bands for this compound include:
A broad band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.
Strong absorptions in the aromatic region (around 1600-1450 cm⁻¹) corresponding to C=C stretching vibrations of the benzene (B151609) ring.
A distinct band associated with the C-F stretching vibration.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | Hydroxyl (-OH) | O-H Stretch |
| ~1600 | Aromatic Ring | C=C Stretch |
| ~1250 | Aryl Ether | C-O Stretch |
| ~1100 | Fluoroaromatic | C-F Stretch |
Chromatographic Techniques for Purity and Stereoisomer Separation (e.g., Chiral HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its stereoisomers. googleapis.com
Purity Analysis: Reverse-phase HPLC (RP-HPLC) is commonly used to determine the purity of the compound. google.com A single, sharp peak in the chromatogram under optimized conditions indicates a high degree of purity.
Stereoisomer Separation: Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers ((R) and (S)). Chiral HPLC is a specialized technique that utilizes a chiral stationary phase to separate these enantiomers. googleapis.comgoogle.com This is crucial for studies where the biological activity is stereospecific. The separation allows for the isolation and characterization of the individual enantiomers. google.com
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile Phase | Detection | Application |
| RP-HPLC | C18 | Gradient of water and acetonitrile/methanol | UV (e.g., 214 nm, 254 nm) | Purity determination |
| Chiral HPLC | Chiral Stationary Phase (e.g., CHIRALPAK®, CHIRALCEL®) | Appropriate solvent mixture | UV | Separation of enantiomers |
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Routes
The construction of the 2,3-dihydrobenzofuran (B1216630) core, including its fluorinated derivatives, is an area of active research. nih.gov While traditional methods exist, the focus is shifting towards more efficient, cost-effective, and environmentally friendly synthetic protocols. Recent advancements include transition-metal-free syntheses, which avoid the use of expensive and potentially toxic metals. nih.gov
Novel strategies that have emerged for the synthesis of dihydrobenzofuran derivatives include:
Photocatalytic Reactions: Visible light-mediated reactions offer a green and efficient approach. For instance, a photo-induced, metal-free method has been developed for the synthesis of sulfonated 2,3-dihydrobenzofuran derivatives. nih.gov
Organocatalysis: The use of small organic molecules as catalysts provides a powerful tool for constructing these heterocyclic systems. nih.gov
Transition-Metal Catalysis: Despite the push for metal-free methods, transition metals like rhodium, palladium, and copper continue to play a crucial role in developing novel synthetic pathways with high efficiency and stereoselectivity. nih.govrsc.org For example, copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been used to produce chiral dihydrobenzofuran-3-ols. rsc.org
[4+1] Annulation Reactions: Metal-free, Brønsted acid-catalyzed [4+1] annulation reactions have been successfully employed to create 2,3-dihydrobenzofuran derivatives with a quaternary carbon center. nih.gov
These innovative synthetic routes are crucial for generating a diverse library of 5-fluoro-2,3-dihydrobenzofuran-3-ol analogs for biological screening.
Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity
The biological activity of the this compound scaffold can be significantly modulated through the introduction of various functional groups at different positions of the molecule. Derivatization strategies aim to improve potency, selectivity, and pharmacokinetic properties.
The introduction of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance biological activity. mdpi.comnih.gov Fluorine can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved therapeutic profiles. nih.govnih.gov
Key derivatization approaches include:
Substitution on the Benzene (B151609) Ring: Introducing different substituents on the aromatic ring can influence the molecule's interaction with biological targets.
Modification of the Hydroxyl Group: The hydroxyl group at the 3-position is a key site for derivatization, allowing for the formation of esters, ethers, and other functional groups that can act as prodrugs or enhance binding affinity. nih.gov
Introduction of Additional Heterocyclic Moieties: Fusing or linking other heterocyclic rings to the dihydrobenzofuran core can lead to novel compounds with unique pharmacological profiles. nih.govrsc.org
A study on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives highlighted that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance their anti-inflammatory and potential anticancer effects. mdpi.com
Integration of Advanced Computational Approaches in Design and Discovery
In silico methods are becoming indispensable in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds before their synthesis. nih.govnih.govresearchgate.net For the this compound scaffold, computational approaches can accelerate the identification of promising drug candidates.
Computational techniques that can be applied include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. nih.govnih.gov This helps in understanding the binding mode and predicting the binding affinity of different derivatives.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic representation of the biological environment and helping to assess the stability of the interaction. bohrium.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved properties.
ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. nih.gov
For example, in silico studies on 5-fluorouracil (B62378) analogues have been used to evaluate their effectiveness against thymidylate synthase, a key cancer target. nih.gov Similar approaches can be applied to derivatives of this compound to guide the design of potent and selective inhibitors of various therapeutic targets.
Deeper Mechanistic Understanding of Biological Interactions
A thorough understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their successful translation into clinical use. This involves identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.
The mechanism of action of many bioactive compounds involves the inhibition of specific enzymes or the modulation of receptor activity. nih.govresearchgate.netcalis.edu.cndrugbank.comfrontiersin.org For instance, many anticancer drugs, such as 5-fluorouracil, exert their effects by inhibiting enzymes essential for DNA synthesis. nih.govresearchgate.netcalis.edu.cn
Future research should focus on:
Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screens to identify the specific proteins that bind to this compound derivatives.
Elucidation of Signaling Pathways: Investigating the downstream effects of target engagement to understand how these compounds produce their therapeutic effects.
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the drug-target complex, providing a detailed picture of the binding interactions.
A deeper mechanistic understanding will not only validate the therapeutic potential of this scaffold but also guide the design of next-generation derivatives with improved efficacy and reduced side effects.
Expansion into New Therapeutic Areas Based on Scaffold Versatility
The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. rsc.orgcnr.itresearchgate.netijabbr.com This versatility suggests that derivatives of this compound could be explored for a variety of therapeutic applications beyond their initially identified activities.
Benzofuran and its derivatives have already shown promise in several therapeutic areas, including:
Anticancer: Various benzofuran derivatives have demonstrated significant growth inhibitory activity against a range of cancer cell lines. mdpi.comnih.govnih.govresearchgate.net
Anti-inflammatory: Fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects by inhibiting the expression of key inflammatory mediators. mdpi.com
Antimicrobial: The benzofuran scaffold has been incorporated into compounds with antibacterial and antifungal properties. cuestionesdefisioterapia.comnih.gov
Antiviral: Certain benzofuran derivatives have been investigated for their antiviral activity. nih.gov
Central Nervous System (CNS) Disorders: The structural features of this scaffold may allow for penetration of the blood-brain barrier, making it a candidate for developing treatments for neurological conditions. nih.gov
The exploration of this compound derivatives in these and other therapeutic areas could lead to the discovery of novel treatments for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Fluoro-2,3-dihydrobenzofuran-3-ol, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate). Reaction optimization includes controlling stoichiometry, temperature, and solvent polarity to maximize yield and minimize side reactions. Post-reaction workup involves washing with sodium bicarbonate to neutralize acidic byproducts . For analogous dihydrobenzofurans, hexafluoropropan-2-ol has been used as a solvent to enhance reaction efficiency at room temperature .
Q. How is the purity of this compound verified in laboratory settings?
- Methodology : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (>97% purity criteria) and thin-layer chromatography (TLC) with hexane:ethyl acetate solvent systems (e.g., Rf = 0.51). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity and rule out impurities. Melting point analysis (e.g., 375–376 K) serves as a secondary purity indicator .
Q. What spectroscopic techniques are critical for characterizing fluorinated benzofuran derivatives?
- Methodology : ¹H NMR identifies fluorine-induced deshielding effects on aromatic protons, while ¹⁹F NMR quantifies electronic environments. Infrared (IR) spectroscopy detects functional groups (e.g., hydroxyl, carbonyl). X-ray crystallography provides definitive structural confirmation, with geometric parameters (bond lengths, angles) validated against density functional theory (DFT) calculations .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when synthesizing fluorinated benzofuran derivatives?
- Methodology : Contradictions in NMR or mass spectra often arise from residual solvents, tautomerism, or polymorphism. Solutions include:
- Repurifying via gradient column chromatography.
- Using deuterated solvents to eliminate interference.
- Conducting variable-temperature NMR to study dynamic equilibria.
- Comparing experimental data with computational simulations (e.g., Gaussian software) .
Q. What are the challenges in resolving hydrogen atom positions in X-ray crystallography of fluorinated benzofuran derivatives?
- Methodology : Hydrogen atoms, especially in methyl or hydroxyl groups, are refined using riding models (C–H = 0.95–0.98 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq). For disordered regions, constraints (e.g., SHELXL-97’s AFIX command) or alternate conformations are modeled. Fluorine’s high electron density can cause artifacts, requiring careful electron density map analysis .
Q. How do π⋯π interactions and hydrogen bonding influence the crystal packing of fluorinated benzofuran systems?
- Methodology : In crystal lattices, π⋯π stacking between benzofuran and aryl rings (centroid separations: 3.6–3.8 Å) stabilizes the structure. Intermolecular C–H⋯O and C–H⋯π interactions further consolidate packing. Hirshfeld surface analysis quantifies these interactions, while Mercury software visualizes stacking patterns .
Q. What computational approaches predict the electronic effects of fluorine substitution on benzofuran reactivity?
- Methodology : DFT (B3LYP/6-311++G**) calculates frontier molecular orbitals (HOMO/LUMO) to assess fluorine’s electron-withdrawing impact on reaction sites. Natural bond orbital (NBO) analysis evaluates hyperconjugation effects. Molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic regions for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
